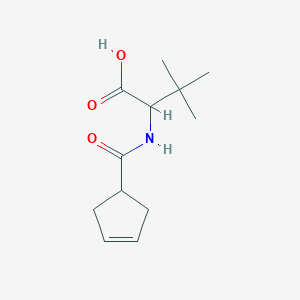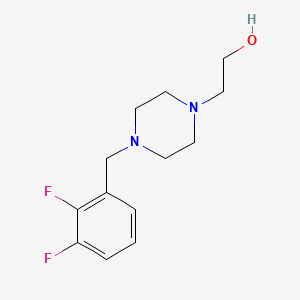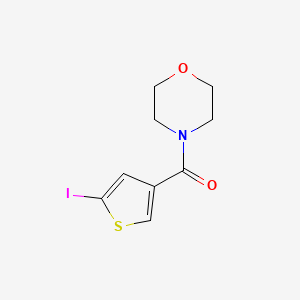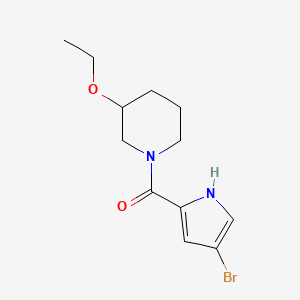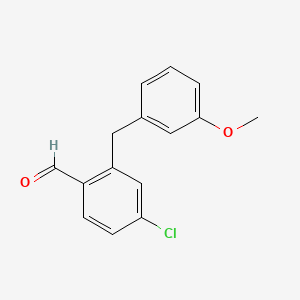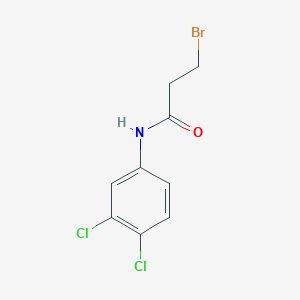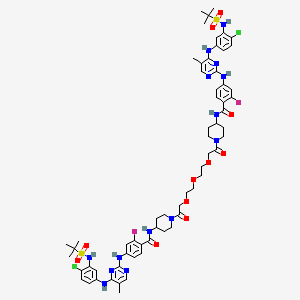
Gxh-II-052
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GXH-II-052 is a potent bivalent bromodomain and extraterminal domain (BET) inhibitor. It exhibits significant binding affinity to various BET proteins, including BRD4-1, BRD4-2, BRD4-T, BRDT-1, BRDT-2, and BRDT-T, with dissociation constants (Kd) ranging from 0.6 to 28 nM . This compound shows antiproliferative activity and decreases the expression of c-Myc, making it a valuable tool in scientific research .
Méthodes De Préparation
The synthetic routes and reaction conditions for GXH-II-052 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of bivalent inhibitors targeting the bromodomain and extraterminal domain (BET) proteins . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
GXH-II-052 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions may alter the functional groups on the compound, affecting its binding affinity and biological activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities
Applications De Recherche Scientifique
GXH-II-052 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between BET proteins and other molecules.
Biology: Investigated for its role in regulating gene expression and cellular proliferation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative activity and ability to decrease c-Myc expression
Industry: Utilized in the development of new drugs targeting BET proteins and related pathways
Mécanisme D'action
GXH-II-052 exerts its effects by binding to the bromodomain and extraterminal domain (BET) proteins, including BRD4-1, BRD4-2, BRD4-T, BRDT-1, BRDT-2, and BRDT-T . This binding inhibits the interaction between BET proteins and acetylated histones, leading to decreased expression of target genes such as c-Myc. The molecular targets and pathways involved include the regulation of gene expression and cellular proliferation .
Comparaison Avec Des Composés Similaires
GXH-II-052 is unique among BET inhibitors due to its bivalent nature, which confers increased potency and selectivity for BET proteins . Similar compounds include:
JQ1: A monovalent BET inhibitor with lower binding affinity compared to this compound.
I-BET762: Another monovalent BET inhibitor with distinct binding properties and biological activities.
OTX015: A clinical-stage BET inhibitor with potential therapeutic applications in cancer treatment
This compound stands out due to its higher binding affinity and increased potency, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C62H76Cl2F2N14O11S2 |
|---|---|
Poids moléculaire |
1366.4 g/mol |
Nom IUPAC |
4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-N-[1-[2-[2-[2-[2-[4-[[4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-2-fluorobenzoyl]amino]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]acetyl]piperidin-4-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C62H76Cl2F2N14O11S2/c1-37-33-67-59(75-55(37)69-43-11-15-47(63)51(31-43)77-92(85,86)61(3,4)5)73-41-9-13-45(49(65)29-41)57(83)71-39-17-21-79(22-18-39)53(81)35-90-27-25-89-26-28-91-36-54(82)80-23-19-40(20-24-80)72-58(84)46-14-10-42(30-50(46)66)74-60-68-34-38(2)56(76-60)70-44-12-16-48(64)52(32-44)78-93(87,88)62(6,7)8/h9-16,29-34,39-40,77-78H,17-28,35-36H2,1-8H3,(H,71,83)(H,72,84)(H2,67,69,73,75)(H2,68,70,74,76) |
Clé InChI |
QKJZSKDMERAPEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)C(=O)NC4CCN(CC4)C(=O)COCCOCCOCC(=O)N5CCC(CC5)NC(=O)C6=C(C=C(C=C6)NC7=NC=C(C(=N7)NC8=CC(=C(C=C8)Cl)NS(=O)(=O)C(C)(C)C)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


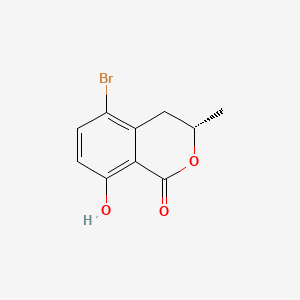
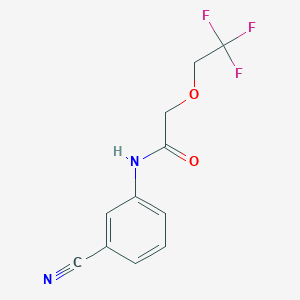
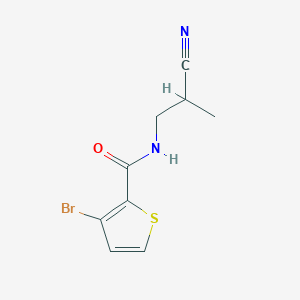
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
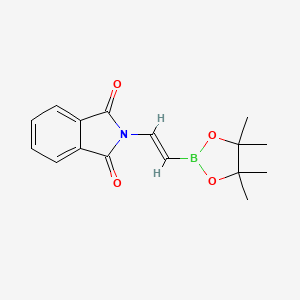
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)

